Regioisomer Comparison: 2,5- vs. 3,4-Dimethylphenyl
The target compound bears a 2,5-dimethylphenyl substituent, distinguishing it from the 3,4-dimethylphenyl regioisomer N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1013758-01-4). In the broader class of N-aryl pyrazole-4-carboxamide SDH inhibitors, SAR studies have established that substituent position on the N-phenyl ring directly modulates enzymatic inhibitory potency. Specifically, the 2-position and 4-position on the terminal benzene ring have been identified as positive contributors to SDH inhibitory activity [1]. The 2,5-dimethyl arrangement places methyl groups at both a sterically influential ortho position and a meta position, a combination not recapitulated by any other single regioisomer. While direct head-to-head SDH IC50 data for this specific compound are not available in the peer-reviewed literature, the regioisomeric distinction is structurally unambiguous and mechanistically material based on established SAR within the pyrazole-4-carboxamide SDHI class.
| Evidence Dimension | N-Phenyl substitution pattern (regioisomer identity) |
|---|---|
| Target Compound Data | 2,5-dimethylphenyl (ortho-methyl and meta-methyl) |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1013758-01-4, meta-methyl and para-methyl); N-(2-chlorophenyl) analog (CAS 1014089-27-0, ortho-Cl) |
| Quantified Difference | Positional isomerism: methyl groups occupy C2/C5 positions vs. C3/C4 positions on the phenyl ring. According to published SAR for pyrazole-4-carboxamide SDHIs, 2-position substituents positively influence activity [1]; the 3,4-isomer lacks an ortho substituent entirely. |
| Conditions | Structural comparison based on chemical identity; SAR context from J. Agric. Food Chem. 2023 study of N-methoxy pyrazole-4-carboxamide SDH inhibitors [1] |
Why This Matters
Regioisomeric identity determines steric complementarity with the SDH ubiquinone-binding pocket; procurement of the incorrect isomer would yield a different molecular entity with potentially divergent target engagement and biological profile.
- [1] Li, H.; Liu, Z.; Dong, Y.; Wang, Y.-X.; Zhu, X.-L. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem. 2023, 71 (4), 19312–19324. View Source
